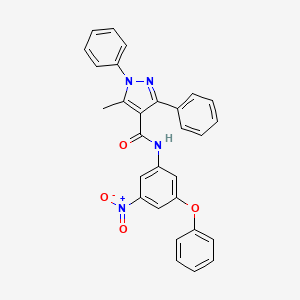

![molecular formula C22H19N3O3S B5162452 N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)

N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

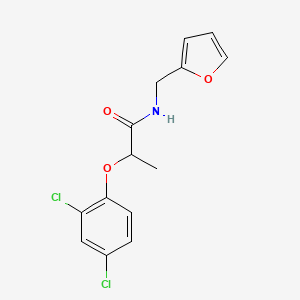

N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide, also known as DBCO-NTA, is a chemical compound that is widely used in scientific research for its ability to selectively bind to proteins and other biomolecules. This compound is highly versatile and has a wide range of applications in various fields of research, including biochemistry, molecular biology, and biophysics.

Applications De Recherche Scientifique

N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide is widely used in scientific research for its ability to selectively bind to proteins and other biomolecules. This compound is commonly used in bioconjugation reactions, which involve the covalent attachment of a biomolecule to a synthetic molecule. N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide is often used as a linker molecule in these reactions, allowing researchers to attach a wide range of biomolecules to synthetic surfaces or other biomolecules.

Mécanisme D'action

N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide binds to proteins and other biomolecules through a process known as click chemistry. Click chemistry involves the use of highly reactive chemical groups to selectively bind to specific biomolecules. N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide contains a highly reactive alkyne group, which reacts with azide groups on biomolecules to form a stable triazole linkage.

Biochemical and Physiological Effects:

N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide has no known biochemical or physiological effects on living organisms. This compound is highly stable and does not react with biological molecules unless specifically designed to do so.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide is its ability to selectively bind to specific biomolecules, allowing researchers to control the attachment of biomolecules to synthetic surfaces or other biomolecules. This compound is highly versatile and can be used in a wide range of bioconjugation reactions.

The main limitation of N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide is its relatively high cost compared to other bioconjugation reagents. This compound is also relatively unstable in solution, requiring careful handling and storage.

Orientations Futures

There are many potential future directions for research involving N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide. One possible direction is the development of new bioconjugation strategies using this compound. Researchers could also explore the use of N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide in new areas of research, such as drug delivery or biomaterials science. Another potential direction is the development of new synthetic methods for N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide, which could lower its cost and increase its availability for researchers.

Méthodes De Synthèse

The synthesis of N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide involves the reaction of dibenzylamine with carbon disulfide to form dibenzylaminothiocarbamate, which is then reacted with 3-nitrobenzoyl chloride to yield N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Propriétés

IUPAC Name |

N-(dibenzylcarbamothioyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-21(19-12-7-13-20(14-19)25(27)28)23-22(29)24(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGMOAUMXLLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)

![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)

![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)

![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)

![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)

![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)

![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)